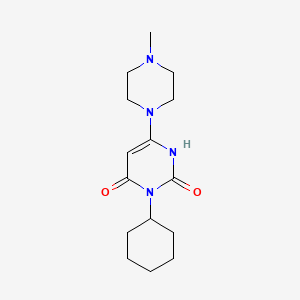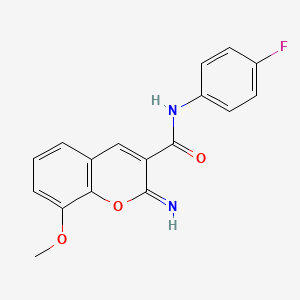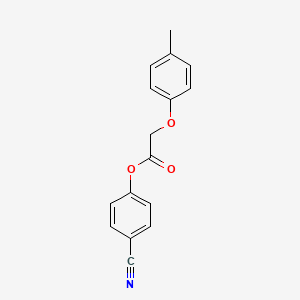
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as MTP-dione) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its ability to interact with a variety of biomolecules, making it a useful tool for researchers.
科学研究应用
MTP-dione has been studied for its potential applications in scientific research. It has been found to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids. This makes it a useful tool for researchers studying these molecules. For example, it has been used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems.
作用机制
MTP-dione has been found to interact with a variety of biomolecules through a number of different mechanisms. It has been found to interact with proteins through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It has also been found to interact with nucleic acids through electrostatic interactions, hydrogen bonding, and van der Waals interactions. These interactions allow MTP-dione to bind to and interact with a variety of biomolecules, making it a useful tool for researchers.
Biochemical and Physiological Effects
MTP-dione has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, as well as an inhibitory effect on the activity of certain proteins. It has also been found to have an effect on the regulation of gene expression, as well as on the activity of certain hormones. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
实验室实验的优点和局限性
MTP-dione has several advantages when used in laboratory experiments. It is relatively simple to synthesize, and is readily available from chemical suppliers. Additionally, it has been found to interact with a variety of biomolecules, making it a useful tool for researchers. However, there are also some limitations to its use in laboratory experiments. It can be difficult to control the concentration of MTP-dione in a solution, as its solubility is relatively low. Additionally, it can be difficult to control the specificity of its interaction with biomolecules, as it has been found to interact with a variety of different molecules.
未来方向
MTP-dione has a number of potential future applications in scientific research. It could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It could also be used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems. Additionally, it could be used to study the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Finally, it could be used to study the effects of certain hormones on biological systems.
合成方法
MTP-dione is synthesized by reacting 4-methylpiperazine with cyclohexanone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100-120°C, and yields a product that is a white crystalline solid. The reaction is relatively simple and can be carried out in a laboratory setting with readily available chemicals.
属性
IUPAC Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-17-7-9-18(10-8-17)13-11-14(20)19(15(21)16-13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQRSLROLVMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)
![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)
![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)

![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-(3,4-dimethoxyphenyl)-7,7-dimethyl-2-[(2-methylpropyl)sulfanyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6579283.png)
![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)